CMPF-d5

Uremic toxins LC-MS/MS Isotope dilution mass spectrometry

CMPF-d5 (CAS: 2749807-07-4) is a stable isotope-labeled internal standard containing five deuterium atoms at the 2, 2′, 3, 3, and 3 positions of 3‑carboxy‑4‑methyl‑5‑propyl‑2‑furanpropanoic acid. It is specifically intended for use as an internal standard for the quantification of CMPF by GC‑ or LC‑mass spectrometry.

Molecular Formula C12H16O5
Molecular Weight 245.28 g/mol
Cat. No. B15599444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCMPF-d5
Molecular FormulaC12H16O5
Molecular Weight245.28 g/mol
Structural Identifiers
InChIInChI=1S/C12H16O5/c1-3-4-8-7(2)11(12(15)16)9(17-8)5-6-10(13)14/h3-6H2,1-2H3,(H,13,14)(H,15,16)/i1D3,3D2
InChIKeyWMCQWXZMVIETAO-WNWXXORZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CMPF-d5 Procurement Guide for Quantitative LC-MS/MS Uremic Toxin Analysis


CMPF-d5 (CAS: 2749807-07-4) is a stable isotope-labeled internal standard containing five deuterium atoms at the 2, 2′, 3, 3, and 3 positions of 3‑carboxy‑4‑methyl‑5‑propyl‑2‑furanpropanoic acid [1]. It is specifically intended for use as an internal standard for the quantification of CMPF by GC‑ or LC‑mass spectrometry . CMPF is a protein‑bound uremic toxin that accumulates in serum of patients with chronic kidney disease to concentrations exceeding 0.2 mM and inhibits cellular transport and deiodination of thyroxine (T4) .

Why CMPF-d5 Cannot Be Replaced by Unlabeled or Other Deuterated CMPF Analogs in Quantitative Workflows


Direct substitution of CMPF‑d5 with unlabeled CMPF (C12H16O5, MW 240.25) or with less‑deuterated variants such as CMPF‑d3 (C12H13D3O5, MW 243.27) fails to provide the necessary analytical specificity and quantification accuracy in mass spectrometry . Unlabeled CMPF exhibits identical retention time and fragmentation patterns to endogenous CMPF, rendering it useless as an internal standard for isotope dilution . CMPF‑d3, while isotopically labeled, has a mass shift of only +3 Da relative to the unlabeled analyte, which may be insufficient to fully resolve the internal standard from the natural M+2 or M+3 isotopic envelope of endogenous CMPF, particularly when high concentrations of endogenous CMPF are present in uremic patient serum [1]. The +5 Da mass shift of CMPF‑d5 ensures complete baseline separation from the endogenous CMPF isotopic cluster, eliminating signal overlap and cross‑contribution that would otherwise compromise quantification accuracy.

Quantitative Differentiation of CMPF-d5 from Closest Analogs: A Comparative Evidence Table


Mass Shift (+5 Da) vs. Unlabeled CMPF: Isotopic Envelope Separation for LC-MS/MS Quantification

CMPF-d5 exhibits a molecular weight of 245.28 Da, a +5.03 Da mass shift relative to unlabeled CMPF (240.25 Da) . This 5 Da difference exceeds the natural isotopic envelope of endogenous CMPF (M+1, M+2, M+3) and ensures complete chromatographic and mass spectrometric separation of the internal standard signal from the endogenous analyte signal . In contrast, CMPF-d3 provides only a +3 Da shift, which can overlap with the M+3 natural isotopic contribution of CMPF, introducing positive bias in high‑concentration uremic samples .

Uremic toxins LC-MS/MS Isotope dilution mass spectrometry

Isotopic Purity >99% Deuterated Forms (d1-d5) vs. Lower Purity d3 Analog

CMPF-d5 is supplied with isotopic purity ≥99% deuterated forms (d1-d5) and chemical purity ≥98% [1]. This high isotopic enrichment minimizes the presence of unlabeled (d0) or partially labeled species that would otherwise contribute to the analyte signal, introducing positive bias in quantification [2]. In a validated LC‑MS/MS method for seven uremic toxins, CMPF‑d5 (isotopic purity >99%) was used to achieve within‑day precision of 0.60–4.54% and between‑day precision below 13.33% across all analytes .

Isotopic purity Deuterated internal standard Method validation

Analytical Precision: Within‑Day CV 0.60–4.54% Achieved with CMPF‑d5 Internal Standard

In a validated UPLC‑MS‑MS method for seven uremic retention toxins, CMPF‑d5 (as the internal standard for CMPF) contributed to achieving within‑day precision ranging from 0.60% to 4.54% and between‑day precision below 13.33% across all analytes [1]. This precision was obtained despite the complex serum matrix from chronic kidney disease patients, where CMPF concentrations exceed 0.2 mM . The use of CMPF‑d5 corrects for variations in sample preparation, ionization efficiency, and matrix effects that would otherwise compromise accuracy.

Method validation Precision UPLC-MS/MS Uremic toxins

Binding Affinity: CMPF Exhibits Strongest Albumin Binding (10^7 M^-1) Among Major Uremic Toxins

CMPF (the parent analyte) has the highest binding affinity for human serum albumin (HSA) among the major uremic toxins studied, with an association constant of 10^7 M^-1 [1]. This affinity is approximately an order of magnitude stronger than that of indoxyl sulfate, hippuric acid, or indole‑3‑acetic acid, which bind to Site II, whereas CMPF binds to Site I [2]. The high protein binding (>99%) of CMPF makes accurate quantification of free vs. total CMPF concentrations highly dependent on robust internal standardization [3].

Protein binding Human serum albumin Uremic toxins Displacement

Chemical Displacement Resistance: CMPF More Resistant to Drug Displacement Than Other Uremic Toxins

CMPF is more resistant to displacement from human serum albumin by drugs than other protein‑bound uremic toxins such as p‑cresylsulfate (PCS), indoxyl sulfate (IS), and indole‑3‑acetic acid (IAA) [1]. However, free fatty acids such as oleic acid reduce the protein binding of CMPF by 41.73%, a greater reduction than observed for PCS (29.9%), IS (23.22%), or IAA (20.34%) . This differential displacement behavior underscores the need for a matched stable isotope internal standard to accurately measure CMPF in studies involving lipid‑modifying interventions or uremic samples with elevated free fatty acids.

Protein displacement Free fatty acids Drug‑protein binding Uremia

Renal Clearance: CMPF Exhibits Slowest Elimination Among Uremic Toxins

In an anesthetized rat model, the rate of elimination of uremic toxins from plasma was indoxyl sulfate > hippuric acid > indole acetic acid > CMPF [1]. CMPF exhibited the slowest plasma clearance, with its main elimination pathway being urinary excretion via active tubular secretion . This slow elimination contributes to the marked accumulation of CMPF in chronic kidney disease, reaching serum concentrations in excess of 0.2 mM .

Pharmacokinetics Renal clearance Uremic toxins Tubular secretion

Procurement-Driven Application Scenarios for CMPF-d5 in Uremic Toxin Research and Clinical Assay Development


Clinical Biomarker Quantification in Chronic Kidney Disease (CKD) Cohorts

CMPF-d5 is essential for validated LC‑MS/MS methods quantifying CMPF in serum from CKD patients, where concentrations exceed 0.2 mM [1]. Its use as an internal standard corrects for the severe matrix effects and high protein binding characteristic of uremic serum, enabling the within‑day precision (0.60–4.54%) and accuracy (<15% bias) required for clinical biomarker studies .

Pharmacokinetic Studies of Uremic Toxin Clearance During Dialysis

CMPF-d5 enables accurate measurement of CMPF clearance during hemodialysis or peritoneal dialysis. Because CMPF exhibits the slowest renal elimination and is highly resistant to drug displacement, precise quantification of its pre‑ and post‑dialysis serum concentrations is critical for assessing dialyzer efficiency [1]. The +5 Da mass shift of CMPF‑d5 eliminates isotopic overlap in high‑concentration post‑dialysis samples .

Metabolomics and Lipidomics Profiling in Diabetes Research

CMPF-d5 supports quantitative metabolomics workflows investigating the role of CMPF as a biomarker of type 2 diabetes and beta‑cell dysfunction [1]. Its stable isotope labeling allows multiplexed analysis with other uremic toxins, enabling robust relative quantification across large patient cohorts and intervention studies .

Drug‑Binding Displacement Assays in Uremic Serum

CMPF-d5 is required for accurate measurement of free and total CMPF in competitive displacement studies. The extreme sensitivity of CMPF's protein binding to free fatty acids (41.73% reduction in the presence of oleic acid) [1] and its unique binding to HSA Site I make matrix‑matched internal standardization with CMPF‑d5 indispensable for studying drug‑protein interactions in uremia.

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